3-[Dodecyl(methyl)amino]propanenitrile
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Overview
Description
3-[Dodecyl(methyl)amino]propanenitrile is an organic compound with the molecular formula C16H32N2 It is a nitrile, characterized by the presence of a -CN functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[Dodecyl(methyl)amino]propanenitrile can be synthesized through the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution. The reaction is typically carried out under reflux conditions to ensure complete substitution . Another method involves the dehydration of amides using phosphorus pentoxide (P4O10), which removes water from the amide group to form the nitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydrogenation of acrylonitrile or the ammoxidation of propanol. These methods are scalable and can produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-[Dodecyl(methyl)amino]propanenitrile undergoes several types of chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids in the presence of dilute acid or alkali.
Reduction: The nitrile can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) followed by acidification.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Addition: Hydrogen cyanide (HCN) in the presence of a base.
Major Products
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Addition: Hydroxynitriles.
Scientific Research Applications
3-[Dodecyl(methyl)amino]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for other complex molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[Dodecyl(methyl)amino]propanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds . The long dodecyl chain enhances its hydrophobic interactions, making it useful in applications requiring amphiphilic properties .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simpler nitrile with a shorter carbon chain.
Acetonitrile: A widely used solvent with a single carbon atom in its nitrile group.
Butyronitrile: Another nitrile with a slightly longer carbon chain than propanenitrile.
Uniqueness
3-[Dodecyl(methyl)amino]propanenitrile is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring surfactant-like behavior and in the synthesis of complex organic molecules .
Properties
CAS No. |
93463-33-3 |
---|---|
Molecular Formula |
C16H32N2 |
Molecular Weight |
252.44 g/mol |
IUPAC Name |
3-[dodecyl(methyl)amino]propanenitrile |
InChI |
InChI=1S/C16H32N2/c1-3-4-5-6-7-8-9-10-11-12-15-18(2)16-13-14-17/h3-13,15-16H2,1-2H3 |
InChI Key |
MXGAJECBXWKDEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)CCC#N |
Origin of Product |
United States |
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